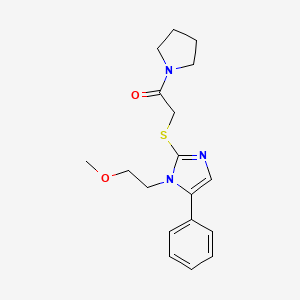
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is an intricate organic compound featuring a unique combination of functional groups that contributes to its diverse reactivity and application spectrum. This compound holds significance in various fields including synthetic organic chemistry, medicinal chemistry, and pharmaceutical sciences, owing to its ability to participate in a range of chemical reactions and its potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can be approached through various synthetic routes. Typically, it involves the following steps:
Imidazole Synthesis: : The imidazole core can be synthesized via a Debus-Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and an amine.
Thioether Formation: : The thioether linkage is formed by reacting the imidazole derivative with an appropriate thiol in the presence of a base.
Final Assembly: : The pyrrolidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production often utilizes automated reactors and optimized conditions to enhance yield and purity. This includes controlling parameters such as temperature, pH, and reaction time, and employing catalysts to accelerate the reactions.
化学反应分析
Types of Reactions it Undergoes
2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is capable of undergoing several types of chemical reactions, such as:
Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide, producing sulfoxides and sulfones.
Reduction: : It can be reduced to thioethers using reducing agents like lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions due to the presence of electron-rich centers.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, KMnO₄, or m-chloroperbenzoic acid at moderate temperatures.
Reduction: : Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: : Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Sulfoxides and Sulfones: : Formed during oxidation.
Thioethers: : Resulting from reduction.
Substituted imidazoles and pyrrolidin-1-yl derivatives: : From substitution reactions.
科学研究应用
2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone finds applications in various scientific domains:
Chemistry: : Used as a precursor for synthesizing complex molecules.
Biology: : Investigated for its potential interaction with biological macromolecules.
Medicine: : Explored for its pharmacological properties, such as antimicrobial and anticancer activities.
Industry: : Utilized in the development of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism by which 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves:
Molecular Targets: : Potentially interacting with enzymes or receptors, modulating their activity.
Pathways: : Influencing biochemical pathways, possibly through inhibition or activation of key proteins involved in cellular processes.
相似化合物的比较
2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone stands out due to its unique structural features compared to similar compounds like:
2-((1-Methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: : Lacks the methoxyethyl group, altering its reactivity and biological properties.
2-((1-(2-Ethoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: : Contains an ethoxyethyl group instead, which impacts its solubility and interaction with biological targets.
Each of these analogs provides valuable insights into structure-activity relationships, helping to optimize the compound for specific applications.
属性
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-12-11-21-16(15-7-3-2-4-8-15)13-19-18(21)24-14-17(22)20-9-5-6-10-20/h2-4,7-8,13H,5-6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATMYRJZEJKVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2770806.png)
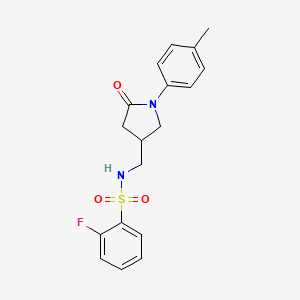
![2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2770808.png)
![Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate](/img/structure/B2770810.png)
acetonitrile](/img/structure/B2770812.png)
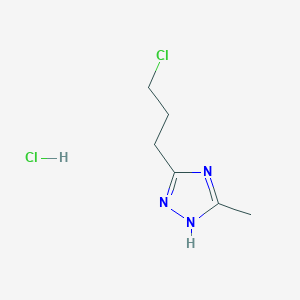
![3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2770814.png)

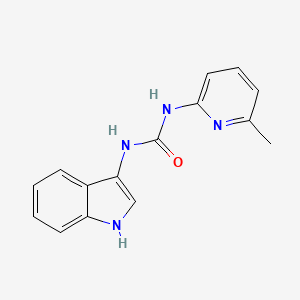
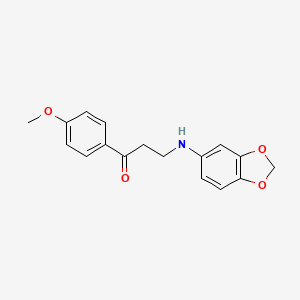
![4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2770820.png)
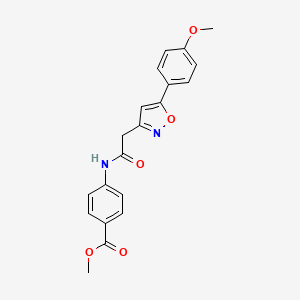
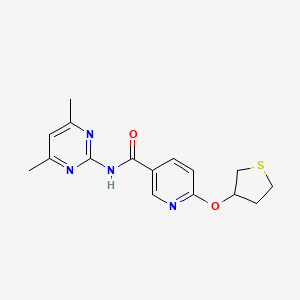
![2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZAMIDE](/img/structure/B2770828.png)
